- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,
Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)

94743-26-7 structure
商品名:2,2-Dimethyl-6-phenylhexan-3-one
2,2-Dimethyl-6-phenylhexan-3-one 化学的及び物理的性質
名前と識別子
-
- 2,2-Dimethyl-6-phenylhexan-3-one
- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
-
- インチ: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
- InChIKey: JRSVGSLNDAMUHF-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCC1C=CC=CC=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 204.151415257g/mol
- どういたいしつりょう: 204.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1
2,2-Dimethyl-6-phenylhexan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |
2,2-Dimethyl-6-phenylhexan-3-one |
94743-26-7 | 98% | 1g |
¥3288.00 | 2024-04-24 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |
2,2-dimethyl-6-phenylhexan-3-one |
94743-26-7 | 95% | 10g |
$1527 | 2023-09-07 |
2,2-Dimethyl-6-phenylhexan-3-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic AcidsAngewandte Chemie, 2018, 57(19), 5501-5505,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt
リファレンス
- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activationChemical Science, 2019, 10(6), 1687-1691,
合成方法 4
はんのうじょうけん
1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
リファレンス
- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile CouplingACS Catalysis, 2022, 12(21), 13681-13689,
合成方法 5
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
リファレンス
- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-DihaloalkanesJournal of the American Chemical Society, 2023, 145(27), 14884-14893,
合成方法 6
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethaneSynthetic Communications, 1999, 29(8), 1249-1255,
合成方法 7
はんのうじょうけん
リファレンス
- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19,
合成方法 8
はんのうじょうけん
リファレンス
- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido AlcoholsChemistry - A European Journal, 2019, 25(40), 9477-9484,
合成方法 9
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C
リファレンス
- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl SourceAngewandte Chemie, 2019, 58(22), 7454-7458,
2,2-Dimethyl-6-phenylhexan-3-one Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- (3-Bromopropyl)benzene
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione
- 2,2-dimethylpropanoic acid
- Benzene, (3,3-dibromopropyl)-
- N-methoxy-N-methyl-4-phenylbutanamide
- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester
- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane
- (2-Chloroethyl)benzene
- 3-PHENYL PROPANE MAGNESIUM BROMIDE
- Benzene,(3-iodopropyl)-
2,2-Dimethyl-6-phenylhexan-3-one Preparation Products
2,2-Dimethyl-6-phenylhexan-3-one 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
2. Book reviews
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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